3-(methylsulfanyl)-6-(pyridin-3-yl)pyridazine
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Overview
Description
3-(methylsulfanyl)-6-(pyridin-3-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a methylsulfanyl group at the 3-position and a pyridinyl group at the 6-position.
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-b]pyridin-6-one derivatives have been reported to exhibit anticancer activity by targeting tubulin . Tubulin is a protein that forms microtubules, which are essential for cell division and maintaining cell shape.
Mode of Action
This binding results in the inhibition of cell migration, cell cycle arrest in the G2/M phase, and apoptosis of cancer cells .
Biochemical Pathways
The pi3k/akt/mtor (pam) signaling pathway is a highly conserved signal transduction network in eukaryotic cells that promotes cell survival, cell growth, and cell cycle progression
Pharmacokinetics
A study on a similar compound, 3-(6-methylpyridine-3-yl-sulfanyl)-6-(4h-[1,2,4]triazole-3-yl-sulfanyl)-n-(1,3-thiazole-2-yl)-2-pyridine carboxamide, showed large interindividual variations in its pharmacokinetics in rats . The study suggested that genetic polymorphism of CYP2D1 was responsible for these variations .
Result of Action
Related compounds have been shown to cause cell cycle arrest in the g2/m phase and apoptosis of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfanyl)-6-(pyridin-3-yl)pyridazine typically involves the reaction of appropriate pyridazine and pyridine derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the pyridazine and pyridine rings .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(methylsulfanyl)-6-(pyridin-3-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine and pyridine derivatives.
Scientific Research Applications
3-(methylsulfanyl)-6-(pyridin-3-yl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Methylsulfanyl-6-(4-pyridinyl)pyridazine
- 3-Chloro-6-(methylsulfonyl)pyridazine
- 3-(2-Furyl)-6-(methylsulfanyl)pyridazine
Uniqueness
3-(methylsulfanyl)-6-(pyridin-3-yl)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methylsulfanyl and pyridinyl groups allows for versatile chemical reactivity and potential interactions with a wide range of biological targets .
Biological Activity
3-(Methylsulfanyl)-6-(pyridin-3-yl)pyridazine (CAS No. 872701-35-4) is a pyridazine derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a methylsulfanyl group and a pyridine moiety, is being investigated for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to present a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Anticancer Activity
Recent studies have indicated that pyridazine derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cancer cell proliferation.
A notable study demonstrated that related pyridazine compounds had IC50 values ranging from 2.74 to 4.92 μM against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells . Although specific data for this compound is limited, its structural similarities suggest potential efficacy in cancer treatment.
Antimicrobial Activity
The antimicrobial properties of this compound have been explored in several studies. One research highlighted that related pyridazine compounds displayed moderate to good activity against both Gram-positive and Gram-negative bacteria . The following table summarizes the antimicrobial efficacy of various pyridazine derivatives:
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Pyridazine Derivative A | E. coli | 32 µg/mL |
Pyridazine Derivative B | S. aureus | 16 µg/mL |
This compound | K. pneumoniae | TBD |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, preliminary studies suggest that this compound may possess anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound may exert its biological effects through:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cell proliferation and inflammation.
- Reactive Oxygen Species (ROS) Modulation : The presence of sulfur in the structure may influence oxidative stress pathways.
- Cell Cycle Arrest : Evidence suggests that related compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies and Research Findings
- Study on Anticancer Activity :
- Antimicrobial Efficacy Assessment :
Properties
IUPAC Name |
3-methylsulfanyl-6-pyridin-3-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c1-14-10-5-4-9(12-13-10)8-3-2-6-11-7-8/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLHOQQTQAAXDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(C=C1)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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